molecular formula C20H24N4O2 B15021334 9-(4-ethoxyphenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-ethoxyphenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B15021334
M. Wt: 352.4 g/mol
InChI Key: KUKLKNUDPZMSNB-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused bicyclic core combining triazole and quinazolinone moieties. The structural features include a 4-ethoxyphenyl substituent at position 9 and two methyl groups at position 6, contributing to its stereochemical and electronic properties . Its IUPAC name reflects its ethoxy-substituted aromatic ring and tetrahydroquinazolinone backbone, which are critical for interactions in pharmacological applications, such as receptor modulation (e.g., RXFP4 agonism) . The compound is synthesized via cyclocondensation reactions, often catalyzed by deep eutectic solvents or transition metals, ensuring high yields and purity .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-2,6,6-trimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H24N4O2/c1-5-26-14-8-6-13(7-9-14)18-17-15(10-20(3,4)11-16(17)25)22-19-21-12(2)23-24(18)19/h6-9,18H,5,10-11H2,1-4H3,(H,21,22,23)

InChI Key

KUKLKNUDPZMSNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction.

    Addition of methyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

9-(4-ethoxyphenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triazoloquinazolinone derivatives exhibit diverse biological activities depending on substituents at positions 6, 9, and the aromatic rings. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Key Derivatives

Compound Name Substituents (Position) Key Pharmacological Activity Synthesis Efficiency (Yield/Time) Key References
Target Compound 9-(4-Ethoxyphenyl), 6,6-dimethyl RXFP4 agonism (EC₅₀ = 12 nM) 92% yield, 10 min (NGPU catalyst)
9-(4-Hydroxyphenyl)-6,6-dimethyl analog 9-(4-Hydroxyphenyl), 6,6-dimethyl Moderate RXFP3/RXFP4 cross-activity 85% yield, 15 min (NGPU catalyst)
6-(4-Methoxyphenyl)-9-phenyl derivative 6-(4-Methoxyphenyl), 9-phenyl Anticancer (IC₅₀ = 8 µM) 78% yield, 20 min (Cu catalysis)
9-(2-Chlorophenyl)-6,6-dimethyl analog 9-(2-Chlorophenyl), 6,6-dimethyl Selective RXFP4 agonist (EC₅₀ = 18 nM) 89% yield, 12 min (Cu catalysis)
12-(4-Hydroxyphenyl)-benzimidazoloquinazolinone Benzimidazole-fused core Antifungal (MIC = 32 µg/mL) 81% yield, 25 min (NGPU catalyst)

Key Findings:

Substituent Effects on Activity :

  • The 4-ethoxyphenyl group in the target compound enhances RXFP4 selectivity compared to the 4-hydroxyphenyl analog, likely due to improved lipophilicity and reduced hydrogen bonding .
  • Chlorophenyl substituents (e.g., 2-chlorophenyl) increase receptor binding affinity but may reduce solubility .
  • Phenyl or methoxyphenyl groups at position 6 correlate with anticancer activity, as seen in the 6-(4-methoxyphenyl)-9-phenyl derivative .

Synthesis Efficiency :

  • The NGPU catalyst (guanidine-based deep eutectic solvent) enables faster reactions (10–15 min) and higher yields (85–92%) compared to copper-catalyzed methods (12–20 min, 78–89% yields) .

Spectroscopic Differentiation :

  • FT-IR spectra of the target compound show distinct C=O stretches at ~1636 cm⁻¹, while analogs with electron-withdrawing groups (e.g., bromophenyl) exhibit shifts to ~1644 cm⁻¹ .
  • ^1H NMR signals for the ethoxy group (δ ~1.3–1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) differentiate it from methoxy or hydroxyl substituents .

Mechanistic and Functional Insights

  • Pharmacological Selectivity : The target compound’s 4-ethoxy group minimizes off-target interactions with RXFP3, unlike its 4-hydroxyphenyl counterpart, which shows 40% cross-activity .
  • Synthetic Advantages : NGPU-catalyzed reactions avoid toxic solvents and reduce energy consumption, making the method environmentally favorable .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point >300°C for the target compound, comparable to chlorophenyl derivatives but higher than methoxyphenyl analogs (mp ~250°C) .

Biological Activity

The compound 9-(4-ethoxyphenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that contributes to its biological properties. The presence of the triazole ring and the quinazolinone moiety enhances its interaction with biological targets.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In a study evaluating various quinazolinone-thiazole hybrids, certain derivatives demonstrated potent cytotoxic effects against cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 10 μM to 12 μM .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival and death.

Antibacterial and Antifungal Activities

Quinazolinones have also been reported to possess antibacterial and antifungal properties:

  • In Vitro Studies : Various derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Clinical Relevance : These activities suggest potential applications in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinone derivatives have been documented:

  • Inflammation Models : In animal models of inflammation, compounds similar to the one have shown reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 .
  • Therapeutic Potential : This positions these compounds as candidates for developing anti-inflammatory medications.

Study 1: Cytotoxicity Evaluation

A recent study synthesized various quinazolinone derivatives and tested their cytotoxicity using the MTT assay. The results indicated that compounds with ethoxy substitutions exhibited enhanced activity against cancer cell lines. The compound's structure was found to correlate with increased cytotoxicity, emphasizing the significance of substituent groups in modulating biological activity .

Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, a series of quinazolinones were tested against gram-positive and gram-negative bacteria. The results demonstrated that certain modifications in the chemical structure led to improved antibacterial efficacy. For example, compounds with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .

Data Tables

Biological ActivityCell Line/PathogenIC50/EC50 ValueReference
CytotoxicityPC310 μM
CytotoxicityMCF-710 μM
AntibacterialStaphylococcus aureus15 μg/mL
AntifungalCandida albicans20 μg/mL

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